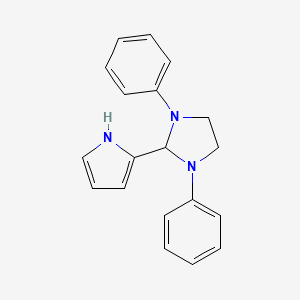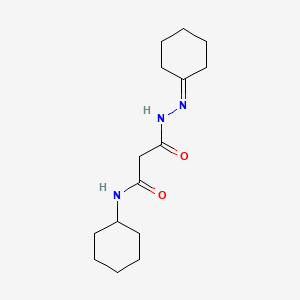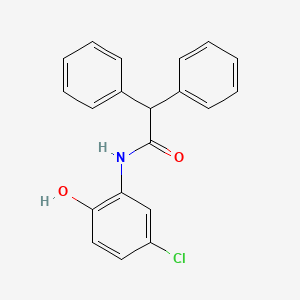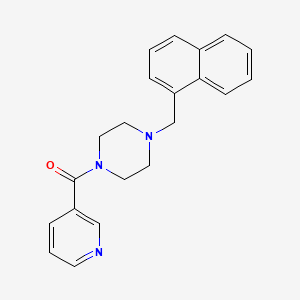![molecular formula C18H14ClNOS B5877190 1-(4-chlorophenyl)-2-[(4-methyl-2-quinolinyl)thio]ethanone](/img/structure/B5877190.png)
1-(4-chlorophenyl)-2-[(4-methyl-2-quinolinyl)thio]ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-chlorophenyl)-2-[(4-methyl-2-quinolinyl)thio]ethanone, also known as CQET, is a chemical compound that has been studied for its potential use in scientific research. This compound has been shown to have various biochemical and physiological effects, and its mechanism of action has been investigated in detail.
Wirkmechanismus
The mechanism of action of 1-(4-chlorophenyl)-2-[(4-methyl-2-quinolinyl)thio]ethanone is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways in cancer cells. This compound has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. 1-(4-chlorophenyl)-2-[(4-methyl-2-quinolinyl)thio]ethanone has also been shown to inhibit the activity of the PI3K/Akt signaling pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects:
1-(4-chlorophenyl)-2-[(4-methyl-2-quinolinyl)thio]ethanone has been shown to have various biochemical and physiological effects. In addition to its anti-cancer and neuroprotective effects, this compound has been shown to have anti-inflammatory properties. 1-(4-chlorophenyl)-2-[(4-methyl-2-quinolinyl)thio]ethanone has also been shown to have antioxidant effects, which may contribute to its neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-(4-chlorophenyl)-2-[(4-methyl-2-quinolinyl)thio]ethanone in lab experiments is its well-established synthesis method. This compound is also relatively stable and has a long shelf-life, making it easy to store and use in experiments. However, one limitation of using 1-(4-chlorophenyl)-2-[(4-methyl-2-quinolinyl)thio]ethanone is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Zukünftige Richtungen
There are several future directions for research on 1-(4-chlorophenyl)-2-[(4-methyl-2-quinolinyl)thio]ethanone. One area of research is to further investigate its mechanism of action, which may provide insights into its potential use in cancer treatment and neuroprotection. Another area of research is to investigate the use of 1-(4-chlorophenyl)-2-[(4-methyl-2-quinolinyl)thio]ethanone in combination with other drugs or therapies to enhance its effectiveness. Finally, more research is needed to determine the safety and toxicity of 1-(4-chlorophenyl)-2-[(4-methyl-2-quinolinyl)thio]ethanone, which will be important for its potential use in clinical settings.
Synthesemethoden
The synthesis of 1-(4-chlorophenyl)-2-[(4-methyl-2-quinolinyl)thio]ethanone involves the reaction of 4-chloroacetophenone with 4-methyl-2-quinoline thiol in the presence of a base such as sodium hydride. The resulting product is then purified through recrystallization to obtain pure 1-(4-chlorophenyl)-2-[(4-methyl-2-quinolinyl)thio]ethanone. This synthesis method has been well-established and is widely used in research labs.
Wissenschaftliche Forschungsanwendungen
1-(4-chlorophenyl)-2-[(4-methyl-2-quinolinyl)thio]ethanone has been studied for its potential use in various scientific research applications. One of the main areas of research is in the field of cancer treatment. 1-(4-chlorophenyl)-2-[(4-methyl-2-quinolinyl)thio]ethanone has been shown to inhibit the growth of various cancer cells, including breast, liver, and lung cancer cells. This compound has also been investigated for its potential use in the treatment of Alzheimer's disease, as it has been shown to have neuroprotective effects.
Eigenschaften
IUPAC Name |
1-(4-chlorophenyl)-2-(4-methylquinolin-2-yl)sulfanylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClNOS/c1-12-10-18(20-16-5-3-2-4-15(12)16)22-11-17(21)13-6-8-14(19)9-7-13/h2-10H,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDWROCSYZWEBDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=CC=CC=C12)SCC(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chlorophenyl)-2-(4-methylquinolin-2-yl)sulfanylethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-methyl-N-{[(4-methylphenyl)amino]carbonothioyl}-3-nitrobenzamide](/img/structure/B5877117.png)



![8-methoxy-4-methyl-3-[(2-methyl-2-propen-1-yl)oxy]-6H-benzo[c]chromen-6-one](/img/structure/B5877150.png)

![2-[(4-bromophenyl)thio]-N-1,3-thiazol-2-ylacetamide](/img/structure/B5877162.png)
![N-(2,4-dimethylphenyl)-2-[(4-methyl-2-quinolinyl)thio]acetamide](/img/structure/B5877167.png)





